molecular formula C13H8Cl2N2 B1506993 2,6-Dichloro-4-(o-tolyl)nicotinonitrile CAS No. 873443-66-4

2,6-Dichloro-4-(o-tolyl)nicotinonitrile

Cat. No. B1506993
CAS RN: 873443-66-4
M. Wt: 263.12 g/mol
InChI Key: HDFNZYMPHSNNQC-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-(o-tolyl)nicotinonitrile” is a chemical compound with the CAS Number: 873443-66-4 . It has a molecular weight of 263.13 . The compound is a light-yellow to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name of the compound is 2,6-dichloro-4-(2-methylphenyl)nicotinonitrile . The Inchi Code is 1S/C13H8Cl2N2/c1-8-4-2-3-5-9(8)10-6-12(14)17-13(15)11(10)7-16/h2-6H,1H3 .


Physical And Chemical Properties Analysis

The compound is a light-yellow to yellow powder or crystals . It should be stored in a refrigerator .

Scientific Research Applications

Pharmacology

2,6-Dichloro-4-(o-tolyl)nicotinonitrile: has potential applications in pharmacology due to its structural characteristics. It contains a nicotinonitrile group, which is often explored for its bioactivity. The compound could be used as a precursor for synthesizing various pharmacologically active molecules, especially those targeting the central nervous system, as it has high GI absorption and BBB permeant properties .

Material Science

In material science, this compound’s robust aromatic structure with chloro and nitrile substituents makes it a candidate for creating advanced polymers or small molecules with specific electronic properties. It could be useful in developing materials for organic semiconductors or as a ligand in metal-organic frameworks (MOFs) for catalysis or gas storage .

Chemical Synthesis

The dichloro and tolyl groups present in 2,6-Dichloro-4-(o-tolyl)nicotinonitrile make it a valuable intermediate in organic synthesis. It can be used to introduce chloro and methylphenyl functionalities into target molecules, which is beneficial in synthesizing complex organic compounds, including agrochemicals and pharmaceuticals .

Analytical Chemistry

This compound can serve as a standard or reference material in analytical chemistry due to its well-defined structure and properties. It can be used in method development for HPLC, LC-MS, or UPLC to determine the presence of similar compounds in various samples .

Life Science Research

In life science research, 2,6-Dichloro-4-(o-tolyl)nicotinonitrile could be utilized in the study of cell signaling pathways. Its structure suggests that it could interact with nicotinic receptors, which may be of interest in neurological studies or in the development of new treatments for neurodegenerative diseases .

Environmental Science

The environmental fate of 2,6-Dichloro-4-(o-tolyl)nicotinonitrile can be studied to understand its persistence and breakdown in ecosystems. Its potential as a pollutant or its use in environmental remediation efforts could be explored, considering its physicochemical properties and synthetic accessibility .

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statement is H302 . Precautionary statements include P280, P305, P338, P351 .

properties

IUPAC Name

2,6-dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c1-8-4-2-3-5-9(8)10-6-12(14)17-13(15)11(10)7-16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFNZYMPHSNNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC(=C2C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60722832
Record name 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(o-tolyl)nicotinonitrile

CAS RN

873443-66-4
Record name 2,6-Dichloro-4-(2-methylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60722832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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